2-Bromo-N-propylacetamide

Description

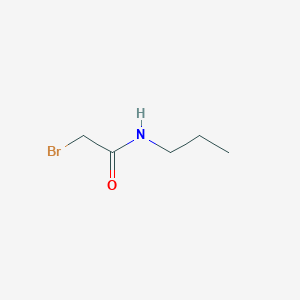

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQUCXISMHTDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968756 | |

| Record name | 2-Bromo-N-propylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5395-67-5 | |

| Record name | NSC4100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-propylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-propylacetamide (CAS No. 5395-67-5) is a valuable chemical intermediate and building block in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group, makes it a versatile reagent for introducing the N-propylacetamido moiety into various molecules.[3] This functionality is of interest in medicinal chemistry and drug development, where the compound can be used in optimization studies to explore protein-ligand interactions.[4] This guide provides a detailed examination of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound is through the reaction of an acyl halide with a primary amine.[][6] Specifically, this involves the nucleophilic acyl substitution of 2-bromoacetyl bromide with n-propylamine.[7] This reaction is a variation of the well-established Schotten-Baumann reaction, which is a common method for forming amides from amines and acid halides.[][8]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine (n-propylamine) on the highly electrophilic carbonyl carbon of the acyl bromide (2-bromoacetyl bromide). The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion, which is an excellent leaving group. A base is required to neutralize the hydrobromic acid (HBr) byproduct that is generated.[9] In this synthesis, a second equivalent of the n-propylamine starting material can act as the base, though an external non-nucleophilic base like triethylamine or pyridine is often preferred to maximize the yield of the desired product.[][8]

Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from similar established amide synthesis reactions.[7]

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromoacetyl bromide | 598-21-0 | 201.83 | 20.2 g (9.8 mL) | 0.10 |

| n-Propylamine | 107-10-8 | 59.11 | 11.8 g (16.6 mL) | 0.20 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | - | 50 mL | - |

| Brine (Saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with n-propylamine (0.20 mol) and dichloromethane (100 mL).

-

Cooling: The reaction mixture is cooled to 0°C in an ice-water bath. This is crucial as the reaction between acyl halides and amines is highly exothermic.[]

-

Addition of Acyl Bromide: 2-Bromoacetyl bromide (0.10 mol) is dissolved in 50 mL of dichloromethane and added to the dropping funnel. The solution is then added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Workup - Quenching and Extraction: The reaction mixture is transferred to a separatory funnel and washed sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove any remaining HBr), and 50 mL of brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.[7]

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound via nucleophilic attack.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

2-Bromoacetyl bromide: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[10][11] It can cause severe chemical burns to the skin, eyes, and respiratory tract.[12][13] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10]

-

n-Propylamine: This is a flammable liquid and can cause skin and eye irritation. It should be handled in a fume hood away from ignition sources.

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. It should be handled with care in a fume hood.

Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C5H10BrNO, Molecular Weight: 180.04 g/mol ) can be confirmed using standard analytical techniques:[1][4][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide N-H and C=O bonds.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Conclusion

The synthesis of this compound via the nucleophilic acyl substitution of 2-bromoacetyl bromide with n-propylamine is a robust and efficient method. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this important chemical intermediate for applications in drug discovery and organic synthesis.

References

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 7. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]

- 8. Amide Synthesis [fishersci.se]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-N-propylacetamide: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-N-propylacetamide, a key reagent and building block for researchers in chemistry, biochemistry, and pharmacology. We will delve into its chemical structure, physicochemical properties, reactivity, synthesis, and applications, with a focus on the mechanistic principles that underpin its utility. This document is intended to serve as a practical resource for scientists leveraging this versatile molecule in their research and development endeavors.

Chemical Identity and Structure

This compound is an α-haloacetamide, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This specific structural arrangement is the primary determinant of its chemical behavior, rendering it a potent electrophile.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5395-67-5[1][2] |

| Molecular Formula | C₅H₁₀BrNO[1][2] |

| SMILES | CCNC(=O)CBr[1][3] |

| InChIKey | KOQUCXISMHTDMC-UHFFFAOYSA-N[1][3] |

| Synonyms | N-Propyl-2-bromoacetamide, NSC4100[1] |

The molecule's architecture features an electrophilic methylene carbon (Cα) directly attached to a bromine atom, which serves as an excellent leaving group. The adjacent amide functionality further activates this position. The N-propyl group influences the molecule's overall lipophilicity and steric profile.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 180.04 g/mol | [1][2] |

| Monoisotopic Mass | 178.99458 Da | [1][3] |

| XLogP3 (Lipophilicity) | 0.9 | [1] |

| Polar Surface Area (PSA) | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Reactivity and Mechanistic Insights

The primary utility of this compound stems from its reactivity as an alkylating agent. The carbon atom bearing the bromine is highly electrophilic due to the inductive effect of the adjacent bromine and carbonyl group.

Mechanism of Action: SN2 Alkylation

This compound readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. In biological contexts, the most relevant nucleophiles are the side chains of amino acid residues within proteins. The thiol group of cysteine is a particularly strong and soft nucleophile, making it a primary target for alkylation by α-haloacetamides.[5] The reaction proceeds via a backside attack by the nucleophile on the electrophilic carbon, displacing the bromide ion and forming a stable thioether bond.

Caption: General Sₙ2 reaction of a thiolate with this compound.

This covalent and often irreversible modification is the foundation of its use as a chemical probe, affinity labeling agent, and a warhead for covalent inhibitors in drug discovery.

Synthesis and Purification

The synthesis of this compound is a straightforward amidation reaction. A common and efficient method involves the reaction of a primary amine (n-propylamine) with an acyl halide (bromoacetyl bromide). The reaction must be conducted under anhydrous conditions, typically in a non-protic solvent, and often at reduced temperatures to control the exothermic reaction.

Representative Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the synthesis of N-substituted-α-bromoacetamides.[6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), dissolve bromoacetyl bromide (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-acetone bath.

-

Amine Addition: Prepare a solution of n-propylamine (2.1 eq) in the same anhydrous solvent. Causality Note: A slight excess of the amine is used; one equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

-

Reaction: Add the n-propylamine solution dropwise to the stirred, cooled bromoacetyl bromide solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Warm-up and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the bromoacetyl bromide.

-

Workup:

-

Wash the reaction mixture sequentially with water, 1M HCl (to remove excess amine), and saturated sodium bicarbonate solution (to remove any remaining acid).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While a publicly available spectrum for this specific compound is elusive, its key spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-bromoacetamide.[7]

-

¹H NMR:

-

A triplet corresponding to the terminal methyl (CH₃) group (~0.9 ppm).

-

A sextet for the central methylene (CH₂) group of the propyl chain (~1.5 ppm).

-

A triplet (or quartet coupled to the NH proton) for the methylene group attached to the nitrogen (~3.2 ppm).

-

A singlet for the methylene group protons adjacent to the bromine (Br-CH₂) (~3.8-4.0 ppm).

-

A broad singlet or triplet for the amide proton (N-H) (~6.5-8.0 ppm).

-

-

¹³C NMR:

-

Signals for the three distinct propyl carbons (~11, 22, 41 ppm).

-

A signal for the electrophilic carbon (Br-C H₂) (~28-35 ppm).

-

A signal for the carbonyl carbon (C=O) (~165-170 ppm).

-

-

Mass Spectrometry (EI):

-

The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₅H₁₀BrNO, this would appear at m/z 179 and 181.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the C=O stretch (amide I band) around 1650-1680 cm⁻¹.

-

An absorption for the N-H stretch around 3300 cm⁻¹.

-

An absorption for the N-H bend (amide II band) around 1550 cm⁻¹.

-

Applications in Research and Development

The predictable reactivity of this compound makes it a valuable tool for a range of applications.

-

Protein Modification and Labeling: It is used to selectively alkylate cysteine residues in proteins. This can be used to introduce labels (like fluorescent groups or affinity tags) at specific sites, or to probe the accessibility and reactivity of cysteines to map protein structure and function.[2]

-

Enzyme Inhibition: As an irreversible inhibitor, it can be used to target enzymes that have a nucleophilic residue (commonly cysteine or histidine) in their active site. This is a foundational strategy in designing covalent drugs.

-

Chemical Biology Probes: The bromoacetamide moiety serves as a reactive "warhead" in chemical probes designed to covalently bind to protein targets, enabling target identification and validation studies.

-

Synthetic Chemistry: It serves as a versatile building block, providing a propyl-amide fragment with a reactive handle for further elaboration in multi-step organic synthesis.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

| GHS Hazard Statements | Code |

| Harmful if swallowed | H302[1] |

| Causes skin irritation | H315[1] |

| Causes serious eye damage | H318[1] |

| May cause respiratory irritation | H335[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, refrigeration is often recommended.

Conclusion

This compound is a powerful and versatile chemical tool whose utility is directly derived from its fundamental structure. As an α-haloacetamide, its capacity for efficient SN2 alkylation of biological nucleophiles has cemented its role in chemical biology, drug discovery, and synthetic chemistry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in a research setting.

References

-

National Center for Biotechnology Information (2024). Using Protein-Confined Proximity to Determine Chemical Reactivity. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 220796, this compound. PubChem. Available from: [Link]

-

Organic Syntheses (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available from: [Link]

- Google Patents (2009). CN101550090B - Method for synthesizing bromoacetamide.

-

Chemsrc (2025). 2-Bromo-N-isopropylacetamide. Chemsrc.com. Available from: [Link]

-

PubChemLite (n.d.). This compound (C5H10BrNO). PubChemLite. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12509261, 2-Bromo-N-isopropylacetamide. PubChem. Available from: [Link]

-

PrepChem (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. PrepChem.com. Available from: [Link]

-

National Institute of Standards and Technology (n.d.). 2-Bromoacetamide. NIST WebBook. Available from: [Link]

Sources

- 1. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - this compound (C5H10BrNO) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromoacetamide [webbook.nist.gov]

2-Bromo-N-propylacetamide CAS number lookup

An In-Depth Technical Guide to 2-Bromo-N-propylacetamide (CAS: 5395-67-5) for Advanced Research Applications

Introduction

This compound is a specialized chemical reagent that serves as a pivotal building block and alkylating agent in advanced organic synthesis and medicinal chemistry. Characterized by a reactive bromine atom on the carbon adjacent to a carbonyl group, this compound offers a prime site for nucleophilic substitution, making it an invaluable tool for researchers. Its utility is particularly pronounced in the covalent modification of biomolecules and the construction of complex molecular architectures for drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles.

Part 1: Core Chemical and Physical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research. This compound is a stable, yet reactive, molecule whose characteristics are well-documented in chemical literature and supplier databases.

| Property | Value | Source |

| CAS Number | 5395-67-5 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₁₀BrNO | [1][2] |

| Molecular Weight | 180.04 g/mol | [1][2] |

| SMILES | CCNC(=O)CBr | [1][2] |

| Synonyms | N-Propylbromoacetamide, NSC4100 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1][4] |

| Complexity | 74.8 | [1][4] |

Part 2: Synthesis and Purification

Synthetic Rationale: The Amidation Pathway

The most direct and widely employed method for synthesizing N-substituted 2-bromoacetamides is the reaction of an appropriate amine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[5][6] This pathway is favored due to the high reactivity of the acid halide, which readily undergoes nucleophilic acyl substitution with the primary amine (n-propylamine). The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the bromoacetyl halide. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction : Cool the flask to 0°C in an ice bath. Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes.

-

Incubation : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Part 3: Applications in Research and Development

The utility of this compound stems from its electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in protein science and as a synthetic intermediate.[7]

Covalent Labeling and Enzyme Inhibition

This compound is an effective alkylating agent for specific amino acid residues in proteins. It is particularly reactive towards nucleophilic side chains, such as the thiol group of cysteine, the imidazole of histidine, and to a lesser extent, the epsilon-amino group of lysine. This makes it a valuable tool for:

-

Enzyme Inhibition : Covalently modifying an active site residue to irreversibly inhibit enzyme function.

-

Protein Modification : Attaching biophysical probes, such as fluorescent dyes, spin labels, or affinity tags (e.g., biotin), to study protein structure, function, and localization.[2]

The reaction proceeds via a classic SN2 mechanism, where the nucleophilic amino acid side chain attacks the carbon bearing the bromine, displacing the bromide ion and forming a stable covalent bond.

Sources

- 1. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 5395-67-5|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 2-Bromo-n,n-dimethylacetamide | 5468-77-9 [smolecule.com]

An In-Depth Technical Guide to 2-Bromo-N-propylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-propylacetamide, a key reagent and building block in organic synthesis and chemical biology. The document details its fundamental physicochemical properties, outlines a standard synthesis protocol, explores its primary applications as an alkylating agent, and provides critical safety and handling information. Designed for the laboratory professional, this guide synthesizes technical data with practical insights to ensure safe and effective utilization of this versatile compound.

Core Compound Identification & Properties

This compound is an alpha-haloacetamide derivative characterized by a propyl group attached to the amide nitrogen and a bromine atom on the adjacent carbon. This structure makes it an effective alkylating agent, particularly for soft nucleophiles like thiols.

Chemical Formula and Molecular Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and analysis.

Physicochemical Data Summary

The physical properties of a compound dictate its handling, storage, and application conditions. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5395-67-5 | PubChem[1] |

| Canonical SMILES | CCCNC(=O)CBr | Biosynth[2], PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1], ECHEMI[3] |

| Complexity | 74.8 | PubChem[1], ECHEMI[3] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[3] |

| Rotatable Bond Count | 3 | ECHEMI[3] |

Synthesis and Mechanism

The most direct and common method for synthesizing N-substituted 2-bromoacetamides is the reaction of an appropriate amine with a bromoacetyl halide, such as bromoacetyl bromide.[4] This is an example of nucleophilic acyl substitution.

Synthesis Reaction Pathway

The synthesis involves the nucleophilic attack of the primary amine (n-propylamine) on the electrophilic carbonyl carbon of bromoacetyl bromide. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.[4]

Caption: General synthesis pathway for this compound.

Laboratory Synthesis Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

n-Propylamine

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine or triethylamine (base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Causality: The reaction is exothermic; cooling prevents side reactions and controls the reaction rate. The base is essential to scavenge the acidic HBr byproduct.

-

-

Reagent Addition: Slowly add bromoacetyl bromide (1.0 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution via a dropping funnel over 30-60 minutes.

-

Causality: Slow addition maintains temperature control and prevents the formation of undesired side products.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

This compound's utility stems from the reactivity of its carbon-bromine bond, making it an excellent alkylating agent.

Covalent Modification of Proteins

A primary application is the selective alkylation of cysteine residues in proteins. The sulfur atom of the cysteine thiol is a potent nucleophile that readily attacks the carbon atom bearing the bromine, displacing it in an SN2 reaction. This process is fundamental in:

-

Enzyme Inhibition: Covalently modifying an active-site cysteine can irreversibly inhibit enzyme function.

-

Protein Labeling: The compound can be used to attach probes or tags to proteins for detection and analysis.[2]

-

Chemical Proteomics: It is used in activity-based protein profiling (ABPP) to identify and characterize specific classes of enzymes.

Intermediate in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules.[5] The bromo-acetamide moiety can be incorporated into larger scaffolds to introduce specific functional groups, which is a common strategy in the development of novel pharmaceutical agents.[4]

Caption: Standard workflow for protein alkylation experiments.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous nature.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

-

Respiratory Irritation (Category 3): May cause respiratory irritation.[1][6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor. Wash hands thoroughly after handling.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is often recommended to store refrigerated.[6]

Conclusion

This compound is a valuable and reactive compound with significant applications in biochemical research and synthetic chemistry. Its utility as an alkylating agent, particularly for protein modification, makes it an important tool for scientists. However, its hazardous properties demand strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a laboratory setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220796, this compound. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-propylacetamide

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the chemical structure and purity of 2-Bromo-N-propylacetamide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

Introduction: The Importance of Spectroscopic Analysis

This compound (CAS No. 5395-67-5) is a haloacetamide compound with potential applications in organic synthesis and pharmaceutical development.[1][2][3][4][5] The precise elucidation and confirmation of its molecular structure are paramount for ensuring the integrity of research and the safety and efficacy of any resulting products. Spectroscopic methods provide a non-destructive and highly detailed view of the molecular framework, enabling unambiguous identification and quality control. This guide will delve into the expected spectroscopic data for this compound and the methodologies to acquire it.

Molecular Structure and Predicted Spectroscopic Features

To fully appreciate the spectroscopic data, it is essential to first understand the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Based on this structure, we can predict the key features in its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.

Predicted ¹H NMR Spectrum for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group protons are coupled to the adjacent -CH₂- group. |

| -CH₂-CH₃ | ~1.5-1.6 | Sextet or Multiplet (m) | 2H | Methylene protons are coupled to both the terminal -CH₃ and the -CH₂-N- groups. |

| -N-CH₂- | ~3.2-3.3 | Triplet (t) or Quartet (q) | 2H | Methylene protons adjacent to the nitrogen are deshielded. They are coupled to the adjacent -CH₂- group and potentially the N-H proton. |

| -CO-CH₂-Br | ~3.9-4.1 | Singlet (s) | 2H | Methylene protons adjacent to the carbonyl and bromine are highly deshielded. |

| -NH- | ~6.5-8.0 | Broad Singlet (br s) | 1H | The amide proton has a variable chemical shift and often appears as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Spectrum for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ | ~11 | The terminal methyl carbon is in a highly shielded environment. |

| -C H₂-CH₃ | ~22 | The methylene carbon adjacent to the methyl group. |

| -N-C H₂- | ~41 | The methylene carbon bonded to the nitrogen is deshielded. |

| -CO-C H₂-Br | ~28-30 | The alpha-carbon to the carbonyl is significantly deshielded by the adjacent bromine atom. |

| -C O- | ~165-170 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

-

Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Processing: The data is processed using a Fourier transform and phasing.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300-3500 | Stretching |

| C-H (sp³) | 2850-3000 | Stretching |

| C=O (Amide I) | 1630-1680 | Stretching |

| N-H (Amide II) | 1510-1570 | Bending |

| C-N | 1200-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.

Predicted Mass Spectrum for this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 179 and 181, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[2][3] The exact mass is 178.99458 Da.[2][3]

-

Key Fragmentation Patterns:

-

Loss of Br• (m/z 79/81) to give a fragment at m/z 100.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to fragments at m/z 72 and 108/110.

-

McLafferty rearrangement is possible, though may not be a major pathway.

-

Caption: Predicted Fragmentation Pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject the sample into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample is ionized, typically by electron impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Integrated Spectral Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the presence of the propylamide and bromoacetyl moieties would be confirmed by the combination of:

-

NMR: The distinct signals for the propyl chain protons and carbons, along with the deshielded methylene protons adjacent to the bromine and the characteristic amide proton signal.

-

IR: The strong amide I and II bands, the N-H stretch, and the C-Br stretch.

-

MS: The isotopic pattern of the molecular ion confirming the presence of one bromine atom and the fragmentation pattern consistent with the proposed structure.

Conclusion

This technical guide has outlined the expected spectroscopic data for this compound and provided standardized protocols for their acquisition. While direct experimental data for this specific compound is not widely available in public databases, the principles and predictions laid out here, based on the analysis of analogous structures, provide a robust framework for its characterization.[6][7][8][9] By employing a multi-technique spectroscopic approach, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Propylacetamide. Retrieved from [Link]

-

NIST. (n.d.). N-(n-Propyl)acetamide. Retrieved from [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 5395-67-5|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Bromoacetamide [webbook.nist.gov]

- 7. 2-BROMOACETAMIDE(683-57-8) 1H NMR [m.chemicalbook.com]

- 8. N-Propylacetamide | C5H11NO | CID 21407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(n-Propyl)acetamide [webbook.nist.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-N-propylacetamide

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategy for the preparation of 2-Bromo-N-propylacetamide, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties of the precursors, the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. By elucidating the causality behind experimental choices, this guide serves as a self-validating resource for the robust and efficient synthesis of the target molecule.

Introduction: Strategic Importance of this compound

This compound is a versatile bifunctional molecule featuring a reactive bromine atom and an amide functional group. The electrophilic nature of the carbon atom alpha to the carbonyl group, combined with the excellent leaving group properties of the bromide, makes it a valuable reagent for the alkylation of various nucleophiles. This reactivity profile allows for its use as a building block in the synthesis of more complex molecules, including pharmacologically active compounds and other specialty chemicals. A thorough understanding of its synthesis from fundamental starting materials is therefore crucial for its effective application in research and development.

The most direct and widely employed synthetic route to this compound is the N-acylation of n-propylamine with a bromoacetyl halide, a classic example of the Schotten-Baumann reaction.[1][2] This guide will focus on the use of bromoacetyl bromide as the acylating agent due to its high reactivity, which facilitates a high conversion to the desired amide product.

Core Starting Materials: Properties and Rationale

The successful synthesis of this compound is predicated on the quality and handling of two primary starting materials: n-propylamine and bromoacetyl bromide.

The Nucleophile: n-Propylamine

n-Propylamine (Propan-1-amine) is a primary aliphatic amine that serves as the nitrogen nucleophile in the amide bond formation. Its lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acylating agent.[3]

Key Properties of n-Propylamine:

| Property | Value | Source(s) |

| Chemical Formula | C₃H₉N | [4] |

| Molecular Weight | 59.11 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Fishy, ammoniacal | [4] |

| Boiling Point | 48-49 °C | [5] |

| Density | 0.719 g/mL | [4] |

| pKa of conjugate acid | 10.71 | |

| Solubility | Miscible in water | [6] |

Rationale for Selection: The primary amine functionality of n-propylamine provides the necessary nucleophilicity to react efficiently with the acyl bromide. Its relatively low boiling point simplifies its removal from the reaction mixture if used in excess.

The Electrophile: Bromoacetyl Bromide

Bromoacetyl bromide is a highly reactive acylating agent. The presence of two bromine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[7]

Key Properties of Bromoacetyl Bromide:

| Property | Value | Source(s) |

| Chemical Formula | C₂H₂Br₂O | [8] |

| Molecular Weight | 201.85 g/mol | [8] |

| Appearance | Colorless to yellow liquid | [8] |

| Boiling Point | 147-150 °C | [8] |

| Density | 2.317 g/cm³ | [8] |

| Reactivity | Reacts violently with water | [8][9] |

Rationale for Selection: As an acyl bromide, it is more reactive than the corresponding acyl chloride or carboxylic acid, leading to faster reaction times and often higher yields. This high reactivity, however, necessitates careful handling under anhydrous conditions to prevent hydrolysis.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from n-propylamine and bromoacetyl bromide proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.[3][7][10]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Alkylating Agent 2-Bromo-N-propylacetamide: A Mechanistic and Methodological Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2-Bromo-N-propylacetamide as an alkylating agent. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical principles governing its reactivity, its primary biological targets, and the downstream cellular consequences of its action. Furthermore, this guide presents detailed, field-proven methodologies for studying and characterizing the activity of this compound and similar α-haloacetamide compounds. By integrating mechanistic insights with practical experimental protocols, this whitepaper aims to serve as an essential resource for leveraging this class of compounds in chemical biology and drug discovery.

Introduction: The Chemical Reactivity of α-Haloacetamides

Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, thereby altering their structure and function.[1] this compound belongs to the α-haloacetamide family of alkylating agents, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif confers a significant electrophilic character to the α-carbon, rendering it susceptible to nucleophilic attack.

The reactivity of α-haloacetamides is largely dictated by the nature of the halogen atom, which serves as the leaving group during the alkylation reaction. The general reactivity trend follows the order of the carbon-halogen bond strength, with the weaker C-I bond leading to the highest reactivity and the stronger C-Cl bond resulting in the lowest. Consequently, the reactivity order is: Iodoacetamide > Bromoacetamide > Chloroacetamide. This compound, therefore, exhibits an intermediate reactivity within this class, making it a versatile tool for various research applications.

Mechanism of Action: A Tale of Two Nucleophiles

The primary mechanism of action for this compound as an alkylating agent is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion. The rate of this reaction is dependent on the concentrations of both the alkylating agent and the nucleophile.

Within a biological context, the principal targets of this compound are soft nucleophiles, most notably the thiol group of cysteine residues in proteins and the nitrogen atoms in the purine and pyrimidine bases of DNA.

Protein Alkylation: Targeting Cysteine Residues

The sulfhydryl group of cysteine is a prime target for alkylation by this compound due to its high nucleophilicity, particularly in its deprotonated thiolate form. The reaction results in the formation of a stable thioether bond, a modification that can have profound effects on protein function. This can include the inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of protein conformation.

Diagram 1: SN2 Mechanism of Cysteine Alkylation

Sources

Introduction: Understanding the Core Hazards of an Alkylating Agent

2-Bromo-N-propylacetamide is a valuable research chemical employed in various applications, including as a tool for protein modification and labeling studies.[1][2] Its utility stems from the reactive α-bromoamide functional group. This same reactivity, however, classifies the compound as a potent alkylating agent, a class of substances known for their ability to form covalent bonds with nucleophilic functional groups in biological macromolecules.[3] This mechanism is the root cause of its significant health hazards, as alkylation of DNA and proteins can lead to cytotoxic, mutagenic, and potentially carcinogenic effects.[4][5][6]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The protocols and precautions described herein are based on the principle of minimizing exposure to the lowest reasonably achievable level (ALARA) due to the compound's inherent reactivity and the lack of extensive, specific toxicological data.

Section 1: Compound Profile and Hazard Overview

A clear understanding of the compound's basic properties and official hazard classifications is the foundation of a robust safety protocol.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Synonyms | N-Propylbromoacetamide, NSC-4100 | [2][7] |

| CAS Number | 5395-67-5 | [2][7] |

| Molecular Formula | C₅H₁₀BrNO | [1][2][7] |

| Molecular Weight | 180.04 g/mol | [1][2][7] |

| Appearance | Solid (presumed) | Inferred |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| XLogP3 (Computed) | 0.9 | [4][7] |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Researchers must be intimately familiar with these classifications and the corresponding precautions.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Danger | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | |

| (Source: PubChem)[7] |

Section 2: Toxicological Profile and Routes of Exposure

The primary toxicological concern is the compound's ability to act as an alkylating agent.[3] There is no established safe level of exposure for many such compounds.[4]

-

Dermal Contact: Skin is a primary route of exposure. Due to its irritant properties and potential for absorption, any skin contact can lead to local irritation and systemic toxicity.[7] Contaminated personal protective equipment (PPE), particularly gloves, can be a significant source of exposure if not managed correctly.

-

Inhalation: As a solid, the primary inhalation risk is from dust or aerosols generated during handling (e.g., weighing, transferring). Inhalation may cause severe irritation to the respiratory tract.[7]

-

Ocular Exposure: The compound is classified as causing serious eye damage.[7] Direct contact with dust or splashes can result in severe, potentially irreversible, injury.

-

Ingestion: Ingestion is harmful and can occur through the transfer of the chemical from contaminated hands to the mouth.[7] Strict personal hygiene practices are mandatory.

While specific data on carcinogenicity and mutagenicity for this compound are absent, its mechanism as an alkylating agent suggests these are significant potential long-term effects. Many alkylating agents are considered known or suspected carcinogens.[4]

Section 3: Chemical Reactivity and Incompatibilities

The α-bromoamide moiety is highly susceptible to nucleophilic substitution (S_N2) reactions. This reactivity dictates its handling and storage requirements.

-

Reactivity: The bromine atom is a good leaving group, activated by the adjacent carbonyl group. This makes the α-carbon highly electrophilic and reactive toward a wide range of nucleophiles.

-

Incompatible Materials: To prevent uncontrolled reactions and degradation, avoid contact with:

-

Strong Bases (e.g., hydroxides, alkoxides): Can promote elimination reactions or hydrolysis of the amide bond.

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Nucleophiles (e.g., amines, thiols, azides): Will readily displace the bromide, leading to the formation of new products. This is the basis of its intended reactivity in research but must be controlled.

-

Strong Acids: Can catalyze hydrolysis of the amide bond.

-

-

Conditions to Avoid:

-

High Temperatures: Thermal decomposition may release toxic fumes such as hydrogen bromide and nitrogen oxides.

-

Moisture: May lead to slow hydrolysis.

-

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and the lack of established Occupational Exposure Limits (OELs), a multi-layered approach to exposure control is required, combining engineering controls and rigorous PPE protocols.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.

-

Designated Area: Establish a designated area within the lab specifically for working with this and other potent compounds. This area should be clearly marked, and access should be restricted.

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected and used correctly.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal contact. Double-gloving provides additional protection against tears and contamination during doffing. Gloves must be changed immediately if contamination is suspected. |

| Eye Protection | Chemical safety goggles and a full-face shield | Goggles protect against dust and splashes. A face shield provides an additional layer of protection for the entire face. |

| Body Protection | A buttoned lab coat (preferably non-flammable) with tight-fitting cuffs. A disposable chemical-resistant apron is also recommended. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required if work is performed within a certified chemical fume hood. For spill cleanup or if there is a risk of aerosolization outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Ensures protection from inhalation of hazardous dust. |

PPE Workflow Diagram

Properly donning and doffing PPE is critical to prevent cross-contamination.

Caption: Workflow for donning and doffing PPE.

Section 5: Standard Operating Procedures for Safe Handling

This protocol outlines the step-by-step process for handling the solid compound.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Cover the work surface within the hood with disposable absorbent bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood before retrieving the chemical.

-

Don all required PPE as described in Section 4.

-

-

Weighing and Transfer:

-

Retrieve the container of this compound and place it inside the fume hood.

-

Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Carefully open the container. Avoid creating dust by using slow, deliberate movements.

-

Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution and Reaction:

-

If making a solution, add the solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

-

Ensure dissolution is complete before proceeding with the reaction.

-

When adding the compound or its solution to a reaction mixture, do so slowly and carefully to avoid splashes.

-

-

Post-Handling:

-

Decontaminate any non-disposable equipment (e.g., spatulas) that came into contact with the chemical using a suitable solution (see Section 7).

-

Wipe down the work surface inside the fume hood with a decontaminating solution.

-

Collect all disposable items (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste bag located inside the fume hood.

-

Doff PPE according to the prescribed procedure.

-

Wash hands thoroughly with soap and water.

-

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station.[6] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately and provide the Safety Data Sheet (SDS) to medical personnel.

Spill Response

-

Small Spill (inside a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area using one of the solutions in Section 7, followed by a final wipe with 70% ethanol.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If the substance is volatile or dusty, evacuate the entire lab and close the doors.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Emergency Response Workflow

Caption: Emergency response decision tree.

Section 7: Waste Management and Disposal

Proper disposal is a critical final step in the safe handling lifecycle. All waste containing this compound must be treated as hazardous.

Waste Segregation

-

Solid Waste: All contaminated disposable items (gloves, bench pads, weigh boats, paper towels) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination of Surfaces and Equipment

Decontamination involves both physically removing the agent and chemically deactivating it. Studies on decontaminating hazardous drugs provide effective protocols.

| Decontamination Solution | Procedure | Efficacy Notes |

| 1. Surfactant/Alcohol Solution | A solution of sodium dodecyl sulfate (SDS) in 70-80% isopropanol or ethanol. | Effective at physically removing and solubilizing chemical residues. |

| 2. Oxidizing Agent | 0.5% - 2% Sodium Hypochlorite (bleach), followed by a neutralizing agent like sodium thiosulfate. | Highly effective at chemical degradation of many hazardous drugs. Caution: Corrosive to stainless steel; must be neutralized and rinsed thoroughly. |

Recommended Decontamination Protocol:

-

Initial Removal: Perform an initial wipe of the contaminated surface or equipment with a wipe dampened with a surfactant/alcohol solution (e.g., SDS in 70% isopropanol). This removes the bulk of the contamination.

-

Chemical Deactivation: Wipe the area with a solution of 2% sodium hypochlorite. Allow a contact time of 5-10 minutes.

-

Neutralization & Rinsing: Wipe the area with a sterile wipe dampened with a sodium thiosulfate solution to neutralize the bleach, followed by a wipe with sterile water to rinse.

-

Final Disinfection: Perform a final wipe with 70% ethanol or isopropanol.

Final Disposal

All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Do not pour any waste containing this chemical down the drain.

Section 8: References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). This compound | 5395-67-5. Retrieved January 17, 2026, from [Link]

-

OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Retrieved January 17, 2026, from [Link]

-

Vasseur, M., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLOS ONE, 15(6), e0234471. [Link]

-

Neufeldt, M. J., et al. (2021). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 12(3), 1045-1051. [Link]

-

Columbia University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved January 17, 2026, from [Link]

-

CAREX Canada. (n.d.). Occupational exposure to antineoplastic agents. Retrieved January 17, 2026, from [Link]

-

Pharmacy Times. (2018). Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination. Retrieved January 17, 2026, from [Link]

-

National Toxicology Program. (2018). Protocol: Occupational Exposure to Cancer Chemotherapy Agents and Adverse Health Outcomes. U.S. Department of Health and Human Services. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved January 17, 2026, from [Link]

-

ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved January 17, 2026, from [Link]

-

ASHP. (n.d.). DECONTAMINATION AND CLEANING. Retrieved January 17, 2026, from [Link]

-

Nussbaumer, S., et al. (2018). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study. PLOS ONE, 13(8), e0201338. [Link]

-

GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved January 17, 2026, from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved January 17, 2026, from [Link]

-

ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-Bromo-N-isopropylacetamide | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 2. This compound | C5H10BrNO | CID 220796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-N-isopropylacetamide | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biosynth.com [biosynth.com]

- 7. americanelements.com [americanelements.com]

The Solubility Profile of 2-Bromo-N-propylacetamide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N-propylacetamide (C₅H₁₀BrNO), a compound of interest in biochemical research and drug development.[1] Lacking extensive public data on its solubility, this document establishes a predictive framework based on its molecular structure and delineates a rigorous experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively utilize this compound in various solvent systems.

Introduction: Understanding the Importance of Solubility

Solubility, the capacity of a solute to dissolve in a solvent, is a fundamental physicochemical property that governs the behavior of a compound in a given medium.[2] For drug development professionals and researchers, understanding the solubility of a molecule like this compound is paramount. It directly influences critical parameters such as bioavailability, formulation design, reaction kinetics in organic synthesis, and the efficacy of purification techniques like crystallization and chromatography.[3] this compound has been identified as a regulator of amine activity and is utilized in studies to optimize fluorescent labeling of proteins.[1] A thorough understanding of its solubility is therefore essential for its application in these areas.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[4][5] To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure of this compound:

Key Structural Features and Their Influence on Solubility:

-

Amide Group (-NH-C=O): This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This feature suggests good solubility in polar protic solvents that can engage in hydrogen bonding, such as water and alcohols.[5]

-

Propyl Group (-CH2-CH2-CH3): This alkyl chain is nonpolar and contributes to the hydrophobic character of the molecule. The presence of this group will enhance solubility in nonpolar solvents.[5]

-

Bromine Atom (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule through a dipole moment. However, its contribution to hydrogen bonding is negligible.

Predicted Solubility Profile:

Based on this structural analysis, we can predict a nuanced solubility profile for this compound. It is expected to exhibit moderate to good solubility in polar solvents due to the amide group, while the propyl chain will confer some solubility in less polar organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction and obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method (shake-flask method), a reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]

Materials and Equipment

-

This compound (solid)

-

A range of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a known volume of the selected solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.

-

Predicted and Experimental Data Summary

| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25 °C) |

| Water | Polar Protic | Sparingly Soluble | To be determined |

| Methanol | Polar Protic | Soluble | To be determined |

| Ethanol | Polar Protic | Soluble | To be determined |

| Acetone | Polar Aprotic | Soluble | To be determined |

| Acetonitrile | Polar Aprotic | Moderately Soluble | To be determined |

| Dichloromethane | Polar Aprotic | Moderately Soluble | To be determined |

| Toluene | Nonpolar | Sparingly Soluble | To be determined |

| Hexane | Nonpolar | Insoluble | To be determined |

Discussion and Interpretation of Results

The experimental results should be interpreted in the context of the theoretical principles of solubility.

Relationship Between Solvent Polarity and Solubility

The following diagram illustrates the expected relationship between the polarity of the solvent and the solubility of this compound.

Caption: Relationship between solvent properties and the solubility of this compound.

A high solubility in polar protic solvents like methanol and ethanol would confirm the dominant role of the amide group's hydrogen bonding capabilities. Conversely, low solubility in nonpolar solvents like hexane would highlight the limited contribution of the propyl chain to overall solubility in such media.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound, combining theoretical predictions with a practical experimental framework. The generation of precise solubility data is a critical step in unlocking the full potential of this compound in research and development. Future work should focus on determining the temperature dependence of solubility and investigating its solubility in more complex solvent mixtures relevant to specific applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 220796, this compound. [Link]

-